molecular formula C6H10N2O3 B014030 N-Nitrosobis(2-oxopropyl)amine CAS No. 60599-38-4

N-Nitrosobis(2-oxopropyl)amine

Cat. No.: B014030
CAS No.: 60599-38-4
M. Wt: 158.16 g/mol
InChI Key: AKRYBBWYDSDZHG-UHFFFAOYSA-N
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Description

N-Nitrosobis(2-oxopropyl)amine is a nitrosamine compound that has garnered significant interest in the field of chemical carcinogenesis. It is known for its potent carcinogenic properties, particularly in inducing pancreatic ductal neoplasms in Syrian hamsters . This compound has been extensively studied for its role in cancer research, especially in understanding the mechanisms of carcinogenesis and the development of cancer models.

Mechanism of Action

Target of Action

N-Nitrosobis(2-oxopropyl)amine (BOP) primarily targets pancreatic acinar cells . These cells play a crucial role in the metabolism of BOP, converting it into forms that are mutagenic for other cells .

Mode of Action

BOP interacts with its targets, the pancreatic acinar cells, and is metabolized into mutagenic forms . This interaction results in mutations at the hypoxanthine:guanine phosphoribosyltransferase locus and the Na/K ATPase locus . The ability of both Syrian golden hamster and Fischer rat pancreatic acinar cells to convert BOP into mutagens for V79 cells was investigated, showing that acinar cells of both species were capable of activating BOP to mutagens for V79 cells in a dose-dependent manner .

Biochemical Pathways

The metabolism of BOP involves several biochemical pathways. Hamsters and rats metabolize BOP to yield N-nitrosobis(2-hydroxypropyl)-amine (BHP), glucuronic acid conjugates of BOP and BHP, the sulfate ester of BOP, and 14C-labeled urea . All of these are excreted, and 14CO2 is both incorporated in the urea cycle and exhaled .

Pharmacokinetics

The pharmacokinetics of BOP involve its metabolism and activation by isolated hepatocytes and pancreatic cells . .

Result of Action

The result of BOP’s action is the induction of mutations in cells. BOP is a potent mutagen, more so than N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), after activation by either cell type . This is consistent with the known in vivo specificity of BOP versus HPOP in the hamster pancreas . BOP and similar compounds have been shown to induce tumors of the pancreatic duct and lung tumors .

Action Environment

The action, efficacy, and stability of BOP can be influenced by various environmental factors. For instance, the presence and formation of similar nitrosamines in various contexts, including food processing and tobacco smoke, can affect exposure risks

Biochemical Analysis

Biochemical Properties

N-Nitrosobis(2-oxopropyl)amine plays a significant role in biochemical reactions, particularly in the context of its activation and interaction with various biomolecules. It is metabolized by pancreatic acinar cells into mutagenic forms that can induce mutations in target cells . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation. Additionally, this compound can interact with proteins and other biomolecules, leading to the formation of DNA adducts and subsequent mutations .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing mutations and promoting cell proliferation. The compound has been shown to enhance cell proliferation in pancreatic and common bile ducts, particularly in the presence of fatty infiltration . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to the development of cancer .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by enzymes such as cytochrome P450. Once activated, the compound forms DNA adducts that can induce mutations and promote tumorigenesis . This compound can also inhibit or activate various enzymes, leading to changes in gene expression and cellular function. These interactions at the molecular level are critical for understanding the compound’s carcinogenic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce cell proliferation and mutations shortly after exposure, with long-term effects including sustained cell proliferation and tumor development . The temporal dynamics of these effects are crucial for understanding the compound’s carcinogenic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound are associated with increased mutagenicity and carcinogenicity. Studies have shown that this compound can induce pancreatic ductal adenocarcinomas in animal models at specific dosages . High doses can also lead to toxic or adverse effects, highlighting the importance of dosage in studying the compound’s effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its activation by cytochrome P450 enzymes. The compound’s metabolism leads to the formation of mutagenic metabolites that can induce DNA damage and promote tumorigenesis . The interaction with enzymes and cofactors in these pathways is critical for understanding the compound’s biochemical properties and effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and effects. The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation within target tissues . Understanding these processes is essential for studying the compound’s carcinogenic potential and its effects on cellular function.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and contributes to cancer development.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosobis(2-oxopropyl)amine can be synthesized through the nitrosation of bis(2-oxopropyl)amine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure safety and efficiency. The use of appropriate nitrosating agents and reaction conditions is crucial to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Nitrosobis(2-oxopropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and oxo derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Scientific Research Applications

N-Nitrosobis(2-oxopropyl)amine has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-bis(2-oxopropyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRYBBWYDSDZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(CC(=O)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021022
Record name 1,1′-(Nitrosoimino)bis[2-propanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60599-38-4
Record name 1,1′-(Nitrosoimino)bis[2-propanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60599-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosobis(2-oxopropyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060599384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1′-(Nitrosoimino)bis[2-propanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(2-OXOPROPYL)NITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5C28SA7UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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